Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate

Lead Optimization Drug-like Properties Physicochemical Profile

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is a dense, multi-halogenated aminopyrimidine small molecule. It features a benzoate ester linked via a tertiary N-methyl amine to a 2,6-dichloropyrimidine core, distinguishing it from simpler dichloropyrimidine building blocks.

Molecular Formula C13H10Cl3N3O2
Molecular Weight 346.6 g/mol
Cat. No. B12851450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate
Molecular FormulaC13H10Cl3N3O2
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESCN(C1=CC(=C(C=C1)Cl)C(=O)OC)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C13H10Cl3N3O2/c1-19(11-6-10(15)17-13(16)18-11)7-3-4-9(14)8(5-7)12(20)21-2/h3-6H,1-2H3
InChIKeyVWORXZRUHNSPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate: A Strategic Aminopyrimidine Intermediate for Selective Procurement


Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate is a dense, multi-halogenated aminopyrimidine small molecule [1]. It features a benzoate ester linked via a tertiary N-methyl amine to a 2,6-dichloropyrimidine core, distinguishing it from simpler dichloropyrimidine building blocks [2]. This compound serves as a versatile intermediate, where the ester moiety offers a functional handle for further derivatization, and its specific substitution pattern is key to accessing lead-like chemical space for kinase inhibitor programs .

Procurement Rationale: Why Isosteric or Regioisomeric Analogs of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate are Not Interchangeable


In-class aminopyrimidine building blocks cannot be casually interchanged due to profound differences in regiochemistry and functional group presentation that dictate both synthetic utility and final biological activity. The specific C-4 N-methyl benzoate substitution pattern on the 2,6-dichloropyrimidine is critical, as minor alterations, such as moving the benzoate to the C-2 position or omitting the N-methyl group, lead to distinct chemical reactivity and lead-like molecular properties. The differences in calculated partition coefficients (LogP), demonstrated by the >1.5 unit shift between the ester and its corresponding acid analog, confirm that physical properties and downstream synthetic applicability are highly sensitive to the precise structure of the building block, making direct substitution scientifically invalid [1].

Quantitative Comparator Evidence for Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate


Enhanced Lipophilicity for Cellular Permeability vs. Carboxylic Acid Analog

The target methyl ester exhibits a significantly higher calculated partition coefficient than its acid analog. This increase in lipophilicity is consistent with established drug design principles and indicates a greater capacity for passive membrane permeability, a key advantage for a building block intended for the synthesis of cell-permeable therapeutic candidates [1].

Lead Optimization Drug-like Properties Physicochemical Profile

Synthetic Versatility via Chemoselective Ester Handle Compared to Non-Ester Analogs

The methyl benzoate group provides a chemoselective handle absent in simpler dichloropyrimidine precursors. This enables direct conversion to diverse functionalities, such as amides, hydrazides, or acids, under controlled conditions. In contrast, the closest comparator, methyl 4-((2,6-dichloropyrimidin-4-yl)amino)benzoate, presents a different regiochemistry (para-substitution) and a secondary amine, which fundamentally alters the geometry and electronic properties of the resulting molecules, making library synthesis outcomes non-interchangeable .

Medicinal Chemistry Parallel Synthesis Functional Group Interconversion

Selectivity Basis for Kinase Inhibitor Design Over Non-Selective Dichloropyrimidine Cores

Building blocks derived from 2,6-dichloropyrimidine, when elaborated with bulky C-4 N-methyl aniline groups, are known to interact with the hydrophobic back pocket of certain kinases (e.g., EGFR mutants, CDKs). This spatial occupancy is a key determinant of selectivity. This contrasts with simpler 2,4-dichloropyrimidine-based inhibitors, which are promiscuous scaffolds. The specific N-methyl substitution on the target compound eliminates the secondary amine hydrogen bond donor, a common source of off-target interactions, further enhancing the design potential for a more selective kinase inhibitor [1].

Kinase Inhibitor Selectivity Structure-Activity Relationship (SAR) Cancer Biology

Potential for N-Dealkylation Metabolic Soft Spot Relative to Acid or Amide Isosteres

The presence of a tertiary N-methyl aniline moiety presents both an opportunity and a risk in pharmacokinetic optimization. This group is a known site for cytochrome P450-mediated N-dealkylation, a metabolic pathway that can be modulated to achieve desired in vivo clearance profiles. This metabolic liability is markedly different from the carboxylic acid analog, which is prone to rapid Phase II glucuronidation, or an amide analog, which may be cleaved by amidases. Understanding this class-level behavior allows a medicinal chemist to select this intermediate as a starting point for tuning PK.

Drug Metabolism Pharmacokinetics (PK) Metabolic Stability

High-Value Application Scenarios for Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)(methyl)amino)benzoate Stemming from Specific Performance Metrics


Focused Kinase-Directed Library Synthesis for Selectivity Profiling

An industrial medicinal chemistry group tasked with developing a selective TKI (e.g., for a mutant EGFR or CDK target) would prioritize this building block over a simpler 2,4- or 2,6-dichloropyrimidine. The target compound's pre-installed C-4 N-methyl benzoate vector is ideally suited for rapid parallel amidation to generate a library that explores the kinase's hydrophobic back pocket, directly addressing the critical design goal of achieving selectivity against the kinome, as inferred from the SAR of leading aminopyrimidine chemotypes [1].

Synthesis of Ester Prodrugs of Carboxylic Acid Leads

For a lead compound that terminates in the corresponding carboxylic acid but suffers from poor membrane permeability (evidenced by a lower clogP of ~4.3 for the acid), this methyl ester is the direct precursor. Med Chem teams can use the ester to probe in vitro permeability and cellular efficacy, confident that the methyl ester serves as a chemically stable, cell-penetrant surrogate. If successful, the final molecule could be synthesized as a prodrug using the esterification strategy validated by this intermediate [1].

Metabolic Soft Spot Optimization in Lead Development

A DMPK scientist receives a lead series that is metabolically too stable, leading to an unacceptably long half-life. Using a predictive metabolic framework, this building block is chosen to create analogs containing the N-methyl aniline feature relevant to the target compound. The objective is to introduce a controlled metabolic soft spot (N-dealkylation) into the molecule to achieve a desirable, moderate clearance profile, a strategy that is not possible when building from an acid or amide analog [1].

Patent-Busting and New Chemical Entity (NCE) Design

A drug discovery team conducting a patent landscape analysis identifies a competitor's core 2,6-dichloropyrimidine motif. To secure their own intellectual property, they select this specific building block. The unique combination of the meta-benzoate ester and the N-methyl substitution creates a chiral axis and a distinct molecular topology, immediately establishing a new Markush structure. Synthesis from this intermediate ensures the resulting analogs fall outside the competitor's claims while maintaining activity on the kinase target [1].

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